

The Enigmatic Role of mTERT (572-580): A Pivot from Catalysis to Immunology

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Compound of Interest

Compound Name: mTERT (572-580)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining genome integrity by synthesizing telomeric DNA repeats at the ends of chromosomes. The catalytic core of this enzyme is the telomerase reverse transcriptase (TERT). In mice, this protein is denoted as mTERT. While extensive research has elucidated the function of various domains within TERT, the specific role of certain regions remains less understood. This technical guide focuses on the mTERT peptide spanning amino acids 572-580, with the sequence RLFFYRKSV. Contrary to expectations of a direct catalytic function, a comprehensive review of existing literature reveals a significant pivot in our understanding of this motif, highlighting its importance in the realm of cancer immunotherapy rather than in the enzymatic activity of telomerase itself.

The mTERT (572-580) Motif: A Surprising Lack of Catalytic Evidence

Despite targeted searches for the role of the **mTERT (572-580)** region in telomerase catalytic activity, there is a notable absence of published scientific literature detailing its direct involvement in the enzymatic process. Studies involving site-directed mutagenesis of this specific motif to assess its impact on telomerase activity are not readily available.

Consequently, quantitative data on how mutations within the RLFFYRKSV sequence affect the catalytic parameters of mTERT are currently unavailable.

Quantitative Data Summary

As per the core requirement for data presentation, the following table summarizes the lack of quantitative data on the catalytic function of the **mTERT (572-580)** region.

Mutant Investigated (mTERT 572-580)	Telomerase Activity (% of Wild-Type)	Kinetic Parameter (e.g., Km, kcat)	Reference
Data Not Available	Data Not Available	Data Not Available	N/A

This absence of data suggests that the 572-580 region may not be a primary component of the catalytic core of mTERT, or its role in catalysis has yet to be elucidated.

A Paradigm Shift: The Immunological Significance of mTERT (572-580)

The primary context in which the **mTERT (572-580)** peptide, RLFFYRKSV, is discussed in scientific literature is as a potent tumor-associated antigen (TAA).[1][2][3][4][5][6][7][8][9][10] Telomerase is overexpressed in the vast majority of cancer cells, while its activity is very low or absent in most normal somatic cells.[3][8] This differential expression makes TERT an attractive target for cancer immunotherapy.

The **mTERT (572-580)** peptide is recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs), when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells.[1][5][10] This recognition can trigger a CTL-mediated immune response to specifically kill cancer cells.

TERT-Based Cancer Vaccine Development

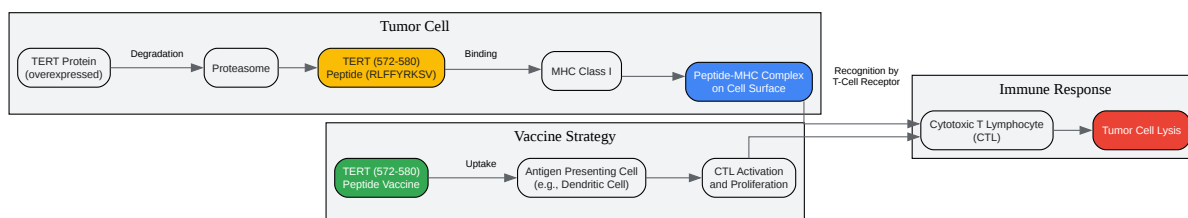
The immunogenic properties of the TERT (572-580) peptide have led to its investigation as a component of cancer vaccines.[1][3][6] One such vaccine, Vx-001, incorporates the TERT 572 (RLFFYRKSV) peptide and an optimized version, TERT 572Y (YLFFYRKSV), where the first amino acid is replaced with tyrosine to enhance its affinity for MHC class I molecules.[3][5][6] Clinical trials have evaluated the use of this peptide vaccine in patients with chemotherapy-resistant solid tumors.[1] The induction of TERT 572Y-specific CD8+ T cells was observed in a

high percentage of vaccinated patients, demonstrating the peptide's ability to elicit an anti-tumor immune response.[1]

Signaling and Workflow Diagrams

TERT-Based Cancer Immunotherapy Workflow

The following diagram illustrates the general workflow of how the **mTERT (572-580)** peptide is utilized in cancer immunotherapy.



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Caption: Workflow of TERT (572-580) in cancer immunotherapy.

Experimental Protocols

While specific protocols for studying the catalytic function of the **mTERT (572-580)** region are not available, this section provides detailed methodologies for two key experimental procedures that would be essential for such an investigation: Site-Directed Mutagenesis and the Telomeric Repeat Amplification Protocol (TRAP) assay.

Protocol 1: Site-Directed Mutagenesis of mTERT

This protocol outlines the general steps for introducing specific mutations into the mTERT gene, which would be the first step in assessing the function of the 572-580 region.

Objective: To create specific point mutations, insertions, or deletions within the 572-580 region of the mTERT gene cloned into an expression vector.

Materials:

- High-fidelity DNA polymerase (e.g., PfuUltra)
- Expression vector containing the wild-type mTERT cDNA
- Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
- dNTP mix
- DpnI restriction enzyme
- Competent E. coli cells (e.g., XL1-Blue)
- LB agar plates with appropriate antibiotic selection
- Plasmid purification kit
- DNA sequencing reagents

Methodology:

- Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (T_m) of the primers should be $\geq 78^\circ\text{C}$.
- PCR Amplification:
 - Set up a PCR reaction containing the mTERT plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
 - Perform PCR with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid containing the desired mutation. The cycling conditions will depend on the polymerase and plasmid size.

- DpnI Digestion:
 - Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
 - Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
- Transformation:
 - Transform the DpnI-treated DNA into competent E. coli cells.
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
 - Incubate overnight at 37°C.
- Plasmid Purification and Sequencing:
 - Select several colonies and grow overnight cultures.
 - Purify the plasmid DNA using a miniprep kit.
 - Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.

Objective: To measure the telomerase activity of wild-type and mutant mTERT expressed in a suitable cell line.

Materials:

- Cell lysis buffer (e.g., CHAPS-based buffer)
- TS primer (a non-telomeric primer)

- RP primer (a reverse primer complementary to the telomeric repeats)
- dNTP mix
- Taq DNA polymerase
- SYBR Green or fluorescently labeled primer for quantitative real-time PCR
- Control cell lines (telomerase-positive and telomerase-negative)
- Real-time PCR instrument

Methodology:

- Cell Lysate Preparation:
 - Harvest cells expressing either wild-type or mutant mTERT.
 - Lyse the cells in a CHAPS-based lysis buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
 - Determine the protein concentration of the extract.
- Telomerase Extension Reaction:
 - In a PCR tube, combine the cell extract with a reaction mix containing the TS primer and dNTPs.
 - Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
- PCR Amplification:
 - Add the RP primer and Taq DNA polymerase to the reaction.
 - Perform PCR to amplify the telomerase-extended products.

- For quantitative analysis, perform the PCR in a real-time PCR instrument using SYBR Green or a fluorescently labeled primer for detection.
- Data Analysis:
 - Analyze the PCR products by gel electrophoresis to visualize the characteristic 6-base pair ladder of telomeric repeats.
 - For quantitative TRAP (qTRAP), determine the cycle threshold (Ct) value for each sample.
 - Calculate the relative telomerase activity of the mutant mTERT compared to the wild-type, normalized to the protein concentration and compared to a standard curve generated from a telomerase-positive control cell line.

Conclusion and Future Directions

The **mTERT (572-580)** region, with the amino acid sequence RLFFYRKSV, stands as a fascinating example of a peptide whose known biological significance has diverged from a presumed role in catalysis to a demonstrated function in immunology. While the current body of scientific literature does not support a direct role for this motif in the catalytic activity of telomerase, its immunogenicity has paved the way for promising developments in cancer immunotherapy.

Future research could still explore a potential, albeit likely subtle or indirect, role for this region in telomerase function. Site-directed mutagenesis studies, as outlined in this guide, coupled with sensitive in vitro and in vivo telomerase activity assays, would be necessary to definitively rule in or out a catalytic function. Furthermore, structural studies of mTERT could provide insights into the location and potential interactions of the 572-580 region within the holoenzyme complex. However, based on the current evidence, the primary focus for researchers and drug development professionals concerning the **mTERT (572-580)** peptide should remain in the exciting and rapidly advancing field of cancer immunotherapy.

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